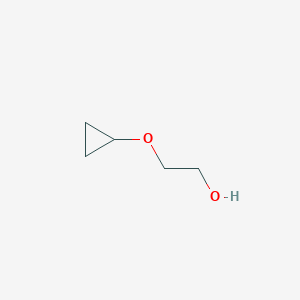

2-Cyclopropoxyethanol

Description

Contextualizing 2-Cyclopropoxyethanol within Contemporary Organic Synthesis

In the realm of contemporary organic synthesis, this compound primarily serves as a crucial precursor for constructing more complex molecular frameworks. Its bifunctional nature, possessing both an ether and a primary alcohol, allows for sequential and selective chemical transformations. A significant application of this compound is as an intermediate in the synthesis of gliflozin-class drugs, which are used in the management of type 2 diabetes. researchgate.net For instance, the synthesis of Bexagliflozin (B1666928) involves the initial preparation of this compound. researchgate.netthieme-connect.de

The alcohol group of this compound can be readily converted into a better leaving group, such as a tosylate (2-cyclopropoxyethyl 4-methylbenzenesulfonate), to facilitate subsequent nucleophilic substitution reactions. chemicalbook.comnewdrugapprovals.org This strategy is employed to connect the cyclopropoxyethoxy side-chain to larger aromatic structures, a key step in the synthesis of various pharmaceutical targets. newdrugapprovals.orgsmolecule.com The compound's ability to participate in reactions like etherification and esterification further broadens its utility as a versatile building block in medicinal and materials chemistry. cymitquimica.com

Significance of the Cyclopropoxy Moiety in Complex Molecular Architectures

The presence of the cyclopropyl (B3062369) ring within the this compound structure is of paramount importance. The cyclopropyl group is not merely a passive structural element; it imparts unique and desirable properties to the molecules that contain it. rsc.orgacs.org This three-membered ring is characterized by its conformational rigidity, relatively short C-C bonds, and enhanced π-character, which distinguish it from larger alkyl groups. acs.org

In medicinal chemistry, the incorporation of a cyclopropyl moiety can lead to several benefits:

Enhanced Potency: The specific steric and electronic properties can lead to more effective binding with biological targets. acs.org

Improved Metabolic Stability: The cyclopropyl group can block sites susceptible to metabolic oxidation, thereby increasing the half-life of a drug. acs.org

Favorable Binding Entropy: Its rigid nature can reduce the entropic penalty upon binding to a receptor or enzyme active site. rsc.orgacs.org

Modified Physicochemical Properties: It can influence properties like permeability and plasma clearance. acs.org

These attributes make the cyclopropyl fragment a valuable "pharmacophore" in drug design, explaining the strategic use of building blocks like this compound to introduce this moiety into complex, biologically active molecules. researchgate.net

Historical Development of Synthetic Methodologies Involving Cyclopropyl Ethers

The synthesis of cyclopropyl ethers and their precursors, cyclopropanols, has evolved significantly over time. The first accidental synthesis of cyclopropanol (B106826) was reported in 1942. pitt.edu Early methods often involved reactions of epichlorohydrin (B41342) with Grignard reagents, catalyzed by iron salts. pitt.edu

More specific and reliable methods for synthesizing cyclopropyl ethers have since been developed. One prominent route to this compound starts from 2-(2-bromoethyl)-1,3-dioxolane (B43116). This starting material is reacted with magnesium powder and a catalytic amount of iodine, followed by the addition of 1,2-dibromoethane (B42909) in tetrahydrofuran (B95107) (THF) to form the cyclopropyl ring and subsequently the desired alcohol. newdrugapprovals.orggoogle.com

Another modern and versatile strategy for creating cyclopropyl ethers involves the reaction of organometallic reagents with monoperoxyacetals. nih.govacs.org Specifically, the reaction of cyclopropyl magnesium bromide with appropriate monoperoxyacetals provides an efficient pathway to various primary and secondary cyclopropyl alkyl ethers. acs.org These advanced methods offer improved yields and substrate scope compared to historical approaches, facilitating the broader application of cyclopropyl-containing building blocks in synthesis.

Research Gaps and Future Directions in this compound Chemistry

While this compound is an established intermediate, several research gaps and potential future directions can be identified. A major overarching goal in modern chemistry is the development of more sustainable and efficient synthetic processes ("e-chemistry"). nih.gov Future research could focus on creating greener synthesis routes for this compound that minimize waste and avoid harsh reagents.

There is also a persistent information gap in the reporting of chemical reactions, which can lead to issues with reproducibility. nih.gov Adopting more standardized and detailed reporting for syntheses involving this compound would benefit the wider chemical community. nih.gov

Furthermore, the full potential of this compound as a building block may not yet be fully realized. While its role in gliflozin synthesis is well-documented, opportunities exist to explore its use in the creation of other classes of pharmaceuticals, agrochemicals, or advanced materials. Research could also investigate novel derivatives of this compound for specialized applications, such as in protecting group chemistry, analogous to the development of the 1-cyclopropylethyl (CPE) ether for carbohydrate synthesis. tandfonline.com The lack of comprehensive, standardized analytical test methods for many emerging chemical compounds also represents a gap that future research could address for this compound and its derivatives. openaccesspub.org

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-cyclopropoxyethyl 4-methylbenzenesulfonate |

| 2-(2-bromoethyl)-1,3-dioxolane |

| 1,2-dibromoethane |

| Bexagliflozin |

| Epichlorohydrin |

| Tetrahydrofuran (THF) |

| Magnesium |

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyloxyethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c6-3-4-7-5-1-2-5/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYQHCHVTMZTXKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30475969 | |

| Record name | 2-cyclopropoxyethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20117-44-6 | |

| Record name | 2-cyclopropoxyethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclopropoxyethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Cyclopropoxyethanol

Established Synthetic Routes and Mechanistic Investigations

Traditional methods for synthesizing 2-Cyclopropoxyethanol rely on well-understood, fundamental organic reactions. These routes are widely used due to their reliability and the availability of starting materials.

A primary and effective method for synthesizing this compound involves the reaction of a cyclopropyl (B3062369) Grignard reagent, such as cyclopropylmagnesium bromide, with ethylene (B1197577) oxide. thermofisher.comthermofisher.comlibretexts.org This reaction is a classic example of a nucleophilic ring-opening of an epoxide, a powerful strategy for forming a carbon-carbon or carbon-heteroatom bond while simultaneously introducing a two-carbon alcohol functionality. libretexts.org

The mechanism begins with the formation of the Grignard reagent itself, typically by reacting cyclopropyl bromide with magnesium metal in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). thermofisher.comresearchgate.net The resulting cyclopropylmagnesium bromide acts as a potent nucleophile. This nucleophilic cyclopropyl anion then attacks one of the electrophilic carbons of the ethylene oxide ring. This attack proceeds via an S(_N)2 mechanism, leading to the opening of the strained three-membered epoxide ring and the formation of a magnesium alkoxide intermediate. libretexts.org A subsequent aqueous acidic workup (e.g., with ammonium (B1175870) chloride solution) protonates the alkoxide to yield the final product, this compound. libretexts.org Stringent anhydrous conditions are crucial to prevent the Grignard reagent from being quenched by water. thermofisher.comthermofisher.com

A patent for the preparation of SGLT2 inhibitors describes a specific example of this synthesis. google.com In this process, cyclopropylmagnesium bromide is prepared in situ and then reacted with 2-(2-bromoethyl)-1,3-dioxolane (B43116), a protected form of 2-bromoethanol, which serves as an ethylene oxide equivalent. researchgate.netnewdrugapprovals.org

Table 1: Grignard-Type Reaction for this compound Synthesis

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Reported Yield | Reference |

| Cyclopropylmagnesium bromide | Ethylene Oxide | THF | 1. Dropwise addition at -78°C; 2. Warm to RT; 3. NH₄Cl quench | This compound | 65-70% | |

| Magnesium, 1,2-dibromoethane (B42909) | 2-(2-bromoethyl)-1,3-dioxolane | THF | 1. 40-55°C for 16h; 2. Aqueous NH₄Cl quench | This compound | Not specified | newdrugapprovals.orggoogle.com |

The Williamson ether synthesis is a cornerstone of ether formation and presents a viable alternative to the Grignard route for preparing this compound. wvu.eduwikipedia.orgmasterorganicchemistry.comyoutube.comkhanacademy.org This method typically involves the reaction of an alkoxide with an alkyl halide in an S(_N)2 reaction. wikipedia.orgmasterorganicchemistry.com For this compound, this could be approached in two ways:

Reacting sodium or potassium cyclopropoxide with a 2-haloethanol (e.g., 2-chloroethanol (B45725) or 2-bromoethanol).

Reacting the sodium or potassium salt of ethylene glycol with a cyclopropyl halide.

The first approach is generally more feasible. The cyclopropoxide nucleophile is generated by treating cyclopropanol (B106826) with a strong base like sodium hydride (NaH). masterorganicchemistry.comyoutube.com This alkoxide then displaces the halide from the 2-haloethanol. The reaction works best with primary alkyl halides, making 2-haloethanols suitable substrates. masterorganicchemistry.com

Another related strategy involves phase-transfer catalysis (PTC). cambridge.orgacs.orggoogle.comrsc.org This technique is particularly useful for reactions between two immiscible phases, such as an aqueous solution of a base and an organic solution of the alcohol and alkylating agent. cambridge.org For instance, cyclopropanol and an alkyl halide could be reacted in a two-phase system with a base (like concentrated NaOH) and a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium (B224687) bromide or Aliquat 336). cambridge.orgacs.org The catalyst transports the hydroxide (B78521) ion into the organic phase to deprotonate the alcohol, and the resulting alkoxide reacts with the alkyl halide. acs.org This method can improve reaction rates and avoid the need for anhydrous solvents or highly reactive, moisture-sensitive reagents like sodium hydride. cambridge.org The etherification of phenols with alkyl halides under solvent-free conditions using PEG400 as a phase transfer catalyst has been shown to be effective, suggesting its potential applicability to aliphatic alcohols as well. tandfonline.com

Advanced Synthetic Approaches to this compound

Recent advancements in synthetic chemistry offer more sophisticated, efficient, and environmentally conscious methods that can be applied to the synthesis of this compound and related structures.

While this compound itself is an achiral molecule, the principles of stereoselective synthesis are crucial when preparing chiral derivatives or related complex molecules where the cyclopropyl ether is a key structural motif. rsc.orgresearchgate.netnih.govacs.orgresearchgate.netnih.govsnnu.edu.cn The development of methods to control stereochemistry during the formation of the C-O bond or the cyclopropane (B1198618) ring is an active area of research.

One strategy involves the diastereoselective Simmons-Smith cyclopropanation of an allylic alcohol. acs.orgnih.gov By generating an enantioenriched allylic alkoxide intermediate through catalytic asymmetric addition to an aldehyde, a subsequent directed cyclopropanation can produce cyclopropyl alcohols with high stereocontrol. acs.org While this produces a cyclopropyl alcohol rather than an ether, subsequent etherification could install the desired side chain.

More directly, stereoselective addition of alcohols to cyclopropenes can form cyclopropyl ethers. researchgate.net For example, the alkali metal-templated addition of aryloxides to cyclopropenes with a directing carboxamide group has been shown to proceed with high cis-selectivity. researchgate.net Lewis acid-promoted cascade reactions of ω-hydroxy cyclopropenes can also provide stereoselective access to cyclic ether derivatives. rsc.org These methodologies highlight the potential for achieving high levels of stereocontrol in the synthesis of substituted cyclopropyl ether systems, which could be adapted for chiral analogues of this compound.

Applying green chemistry principles to the synthesis of ethers aims to reduce environmental impact by using sustainable catalysts, minimizing hazardous waste, and improving energy efficiency. alfa-chemistry.comrsc.orgacs.orggoogle.com The traditional Williamson synthesis, for example, often generates stoichiometric amounts of salt waste. acs.org

Catalytic approaches are central to greener ether synthesis. A "catalytic Williamson ether synthesis" (CWES) has been developed for alkyl aryl ethers, using weak alkylating agents like alcohols at high temperatures (e.g., >300 °C) with catalytic amounts of alkali metal salts. acs.org This process avoids stoichiometric salt byproducts. While demonstrated for aryl ethers, the concept of using alcohols directly as alkylating agents is a key green objective.

Another green strategy is the use of phase-transfer catalysis, which can reduce the need for volatile organic solvents and allow for the use of aqueous bases. cambridge.orgtandfonline.com Furthermore, developing syntheses from bio-based starting materials is a significant goal. rsc.org For instance, a novel route for synthesizing vinyl methyl ether from biomass-derived ethylene glycol dimethyl ether has been reported, showcasing a sustainable pathway to an ether compound. rsc.org A Chinese patent describes a solvent-free method for ether synthesis by reacting an aldehyde and a silane (B1218182) with a monovalent silver salt catalyst, highlighting a process with high atom economy and reduced environmental impact. google.com

Continuous flow chemistry offers significant advantages for the production of chemicals, including improved safety, scalability, and process control compared to traditional batch processing. thieme-connect.comlpp-equipment.plmdpi.combeilstein-journals.orgresearchgate.net These systems are particularly well-suited for managing highly exothermic reactions, such as Grignard reactions, or for reactions requiring precise control over temperature and residence time. lpp-equipment.plbeilstein-journals.org

The synthesis of various ethers has been successfully translated from batch or microwave-assisted methods to continuous flow systems. lpp-equipment.plbeilstein-journals.org For example, the SNAr reaction to form diaryl ethers was performed in a microreactor, reducing reaction times from minutes to seconds compared to a microwave reactor. beilstein-journals.org Reductive alkylation processes to convert bio-based alcohols and aldehydes into ethers have also been developed in continuous flow, often using solid-supported catalysts like Pd/C. thieme-connect.commdpi.comresearchgate.net This approach combines catalysis with the benefits of flow technology, allowing for efficient and sustained production. thieme-connect.commdpi.com

Applying this to this compound, a flow process could be designed for either the Grignard or Williamson synthesis. A flow reactor could safely handle the exothermic formation and reaction of cyclopropylmagnesium bromide with ethylene oxide. Alternatively, a packed-bed reactor containing a solid base could facilitate a continuous Williamson-type etherification, simplifying product purification and catalyst recycling.

Chemical Reactivity and Transformation Pathways of 2 Cyclopropoxyethanol

Mechanistic Studies of Functional Group Interconversions of 2-Cyclopropoxyethanol

The primary functional groups of this compound, the hydroxyl group and the cyclopropoxy ether, are central to its synthetic transformations. Understanding the mechanisms of their interconversion is key to harnessing this molecule's potential.

Hydroxyl Group Derivatization and its Impact on Cyclopropoxy Stability

The hydroxyl group of this compound serves as a key handle for a variety of chemical modifications. Standard derivatization techniques applicable to primary alcohols can be readily employed to convert the hydroxyl group into other functionalities, such as esters or halides, or to install a leaving group for subsequent nucleophilic substitution reactions. libretexts.orgmasterorganicchemistry.combyjus.comlibretexts.org

A significant derivatization is the conversion to a sulfonate ester, such as a tosylate, which transforms the hydroxyl moiety into an excellent leaving group for SN2 reactions. The synthesis of p-Toluenesulfonic acid 2-cyclopropoxyethyl ester is achieved through the reaction of this compound with p-toluenesulfonyl chloride, typically in the presence of a base like pyridine. guidechem.com A patent has also detailed the preparation of 2-cyclopropoxyethyl 4-methylbenzenesulfonate, highlighting its utility as a synthetic intermediate. google.com

The stability of the cyclopropoxy group during these transformations is a critical consideration. Under typical, non-acidic conditions used for derivatization (e.g., tosylation, acylation), the cyclopropane (B1198618) ring is generally stable. The C-O bond of the cyclopropyl (B3062369) ether is not readily cleaved, allowing for selective manipulation of the hydroxyl group. The introduction of an electron-withdrawing tosylate group does not inherently destabilize the cyclopropane ring to the point of spontaneous ring-opening under neutral or basic conditions.

Table 1: Representative Hydroxyl Group Derivatization Reactions

| Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | p-Toluenesulfonyl chloride, Pyridine | 2-Cyclopropoxyethyl p-toluenesulfonate | Tosylation guidechem.com |

| This compound | Acetic Anhydride (B1165640) | 2-Cyclopropoxyethyl acetate | Esterification |

| This compound | Benzoyl Chloride, Base | 2-Cyclopropoxyethyl benzoate | Esterification |

This table illustrates common derivatization reactions for primary alcohols, with the tosylation of this compound being specifically documented.

Ring-Opening Reactions of the Cyclopropane Moiety in this compound Derivatives

The inherent ring strain of the cyclopropane group makes it susceptible to ring-opening reactions under specific conditions, particularly in the presence of strong acids. libretexts.orgmasterorganicchemistry.comyoutube.com In derivatives of this compound, this reactivity provides a pathway to linear structures.

Under acidic conditions, the ether oxygen of the cyclopropoxy group can be protonated. This activation facilitates nucleophilic attack, leading to the cleavage of a C-O or C-C bond of the ring. For example, treatment with a hydrohalic acid (like HBr or HI) would likely proceed via an SN2-type mechanism. libretexts.orgmasterorganicchemistry.com The protonated ether becomes a good leaving group (as cyclopropanol), and the halide ion would attack one of the methylene (B1212753) carbons of the cyclopropane ring. The regioselectivity of this attack is governed by sterics, favoring attack at the less substituted carbon.

In contrast, ring-opening under basic conditions is less common for simple cyclopropyl ethers. masterorganicchemistry.com Such reactions typically require the presence of activating groups, such as donor-acceptor substitution patterns on the cyclopropane ring, which are absent in this compound. rsc.org Therefore, the cyclopropane ring in its derivatives is expected to be largely stable to basic reagents.

Coupling Reactions and Complex Molecule Assembly Utilizing this compound

Derivatives of this compound are valuable synthons for constructing larger, more complex molecular architectures through carbon-carbon and carbon-heteroatom bond-forming reactions.

Carbon-Carbon Bond Formation Strategies Employing this compound Derivatives

To be employed in C-C coupling, the hydroxyl group of this compound must first be converted into a suitable leaving group, such as a tosylate or halide. The resulting electrophilic derivative, for instance, 2-cyclopropoxyethyl tosylate, can then undergo coupling with various carbon nucleophiles.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. unistra.fr While specific examples utilizing 2-cyclopropoxyethyl derivatives are not extensively documented in dedicated studies, their participation in such reactions can be predicted based on established reactivity patterns of alkyl tosylates. For example, a Negishi coupling between 2-cyclopropoxyethyl tosylate and an organozinc reagent, in the presence of a suitable palladium catalyst, would be a viable strategy for forming a new C-C bond. nih.gov Similarly, reactions with Grignard reagents are a fundamental method for C-C bond formation. libretexts.orgchemguide.co.ukmasterorganicchemistry.comyoutube.comlibretexts.org

Table 2: Potential Carbon-Carbon Bond Forming Reactions

| Electrophile | Nucleophile | Catalyst/Conditions | Expected Product | Reaction Type |

|---|---|---|---|---|

| 2-Cyclopropoxyethyl tosylate | Alkylzinc chloride | Pd(dba)₂ / PCyp₃ | Alkylated 2-cyclopropoxyethane | Negishi Coupling nih.gov |

| 2-Cyclopropoxyethyl bromide | Phenylmagnesium bromide | Ether (solvent) | 1-Cyclopropoxy-3-phenylpropane | Grignard Reaction chemguide.co.uk |

| 2-Cyclopropoxyethyl tosylate | Phenylboronic acid | Pd(PPh₃)₄ / Base | 1-Cyclopropoxy-2-phenylethane | Suzuki Coupling (hypothetical) unistra.fr |

This table is illustrative, based on established cross-coupling methodologies.

Heteroatom Alkylation and Etherification Reactions with this compound

This compound can function as a nucleophile in etherification reactions. The classic Williamson ether synthesis provides a reliable method for this transformation. libretexts.orgmasterorganicchemistry.combyjus.comlibretexts.org The process involves the deprotonation of this compound with a strong base, such as sodium hydride (NaH), to generate the corresponding alkoxide. This potent nucleophile can then displace a halide or other leaving group from an alkyl electrophile in an SN2 reaction to form a new ether linkage.

Conversely, by converting the hydroxyl group of this compound into a leaving group (e.g., tosylate), the resulting molecule becomes an alkylating agent for various heteroatom nucleophiles, including amines, thiols, and phosphines.

Catalytic Transformations Involving this compound and its Derivatives

Catalysis offers efficient and selective routes for transforming this compound and its derivatives. Catalytic hydrogenation is a prominent example of such a transformation. chemistrytalk.orgtu-chemnitz.dersc.orgnih.govgoogle.com The reaction's outcome is highly dependent on the catalyst and conditions employed. While functional groups like esters or amides derived from this compound can be reduced, the cyclopropane ring itself can undergo hydrogenolysis. This cleavage of the strained ring typically requires more vigorous conditions, such as the use of platinum or palladium catalysts at elevated temperatures and pressures, and would lead to the formation of linear propane (B168953) derivatives. The ability to control these conditions allows for selective transformations within a molecule containing the 2-cyclopropoxyethyl moiety. For instance, an alkene functionality elsewhere in a derivative could be selectively hydrogenated under mild conditions without affecting the cyclopropane ring. tu-chemnitz.de

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Cyclopropoxyethyl 4-methylbenzenesulfonate |

| 2-Cyclopropoxyethyl acetate |

| 2-Cyclopropoxyethyl benzoate |

| 2-Cyclopropoxyethyl bromide |

| 2-Cyclopropoxyethyl p-toluenesulfonate |

| 2-Cyclopropoxyethyl tosylate |

| 1-Cyclopropoxy-3-phenylpropane |

| 1-Cyclopropoxy-2-phenylethane |

| Acetic Anhydride |

| Alkylzinc chloride |

| Benzoyl Chloride |

| Grignard reagents |

| HBr |

| HCl |

| HI |

| Methyl iodide |

| p-toluenesulfonyl chloride |

| Palladium |

| Phenylboronic acid |

| Phenylmagnesium bromide |

| Platinum |

| Pyridine |

| Sodium hydride |

Applications of 2 Cyclopropoxyethanol in Advanced Synthetic Chemistry

Role as a Key Intermediate in Drug Discovery and Development

The application of 2-Cyclopropoxyethanol is particularly prominent in the field of drug discovery, where it serves as a crucial precursor for the synthesis of innovative therapeutic agents.

Precursors to Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitors and Related Therapeutic Scaffolds

This compound plays a pivotal role in the synthesis of a class of antidiabetic drugs known as sodium-glucose cotransporter 2 (SGLT2) inhibitors. researchgate.netmillionpharm.comwikipedia.org These drugs work by inhibiting SGLT2 in the kidneys, which is responsible for the reabsorption of glucose from the glomerular filtrate back into the bloodstream. researchgate.netnih.govnih.gov By blocking this transporter, SGLT2 inhibitors cause excess glucose to be excreted in the urine, thereby lowering blood glucose levels in patients with type 2 diabetes. millionpharm.comnih.govdiabetes.org.uk

The synthesis of several SGLT2 inhibitors, such as bexagliflozin (B1666928), involves the use of this compound as a key starting material or intermediate. researchgate.netmillionpharm.com For instance, the synthesis of bexagliflozin has been outlined in patents, where this compound is created by reacting 2-(2-bromoethyl)-1,3-dioxolane (B43116) with magnesium and dibromoethane in tetrahydrofuran (B95107) (THF). researchgate.net Another patented process describes the preparation of this compound from the intramolecular ring opening and cyclization of a precursor, followed by an extraction step using 2-methyl-tetrahydrofuran. google.com The resulting this compound is then typically converted to a more reactive intermediate, such as 2-cyclopropoxyethyl-4-methylbenzenesulfonate, for subsequent coupling reactions in the construction of the final drug molecule. google.comchemicalbook.com

Table 1: SGLT2 Inhibitors Associated with this compound

| SGLT2 Inhibitor | Therapeutic Use | Role of this compound |

|---|---|---|

| Bexagliflozin | Treatment of type 2 diabetes | Key intermediate in synthesis researchgate.netmillionpharm.com |

| Dapagliflozin | Treatment of type 2 diabetes, heart failure, and chronic kidney disease wikipedia.orgdiabetes.org.uknih.gov | The cyclopropoxy moiety is a structural feature in some SGLT2 inhibitors. |

| Canagliflozin | Treatment of type 2 diabetes nih.govnih.gov | The cyclopropoxy moiety is a structural feature in some SGLT2 inhibitors. |

Incorporation into Biologically Active Compounds via Cyclopropoxy Linkages

Beyond SGLT2 inhibitors, the cyclopropoxy moiety derived from this compound can be found in a variety of other biologically active compounds. The versatility of the hydroxyl group in this compound allows for its conversion into various functional groups, enabling its integration into diverse molecular scaffolds through ether linkages. This strategy has been employed in the development of compounds targeting a range of diseases.

Synthetic Utility of this compound in Materials Science and Fine Chemicals

The applications of this compound extend beyond the pharmaceutical industry into the realms of materials science and the production of fine chemicals.

In materials science, the incorporation of the cyclopropyl (B3062369) group from this compound can influence the physical and chemical properties of polymers and other materials. The unique geometry and reactivity of the cyclopropyl ring can be exploited to create materials with novel characteristics. Research in this area explores how the introduction of such strained ring systems can affect properties like thermal stability, mechanical strength, and optical behavior. alemnis.comtaylorfrancis.comtu-darmstadt.de

In the context of fine chemicals, this compound serves as a valuable building block for the synthesis of more complex and specialized molecules. wbcil.comboronmolecular.comminascent.com Fine chemicals are pure, single substances produced in limited quantities for specific applications, often as components in the manufacture of higher-value products. boronmolecular.com The reactivity of the hydroxyl group in this compound allows for its derivatization into a wide array of other functional groups, making it a versatile starting point for the synthesis of various specialty chemicals used in agrochemicals, fragrances, and other industries. boronmolecular.comminascent.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-(2-bromoethyl)-1,3-dioxolane |

| 2-cyclopropoxyethyl-4-methylbenzenesulfonate |

| Bexagliflozin |

| Canagliflozin |

| Dapagliflozin |

| Dibromoethane |

| Empagliflozin |

| Magnesium |

Theoretical and Computational Investigations of 2 Cyclopropoxyethanol

Quantum Chemical Studies of 2-Cyclopropoxyethanol Molecular Structure and Conformation

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are instrumental in determining the three-dimensional arrangement of atoms in a molecule and identifying its stable conformations. mjcce.org.mknih.gov For this compound, these studies would involve optimizing the molecular geometry to find the lowest energy structures. This process helps in understanding the bond lengths, bond angles, and dihedral angles that define the shape of the molecule. A conformational analysis would identify the different spatial arrangements of the cyclopropoxy and ethanol (B145695) groups relative to each other, which arise from rotation around the C-O and C-C single bonds. frontiersin.org The relative energies of these conformers would determine their population distribution at a given temperature.

Reaction Mechanism Elucidation for this compound Synthesis and Transformations through Computational Modeling

Computational modeling can provide deep insights into the pathways of chemical reactions. mdpi.commdpi.com For the synthesis of this compound, for instance, by the Williamson ether synthesis from cyclopropanol (B106826) and 2-chloroethanol (B45725), computational studies could map out the energy profile of the reaction. This would involve locating the transition state structure and calculating the activation energy, providing a theoretical basis for the reaction's feasibility and kinetics. Similarly, potential transformations of this compound, such as oxidation or dehydration, could be explored computationally to predict the most likely products and the mechanisms by which they are formed.

Prediction of Spectroscopic Properties of this compound and Experimental Correlation

Quantum chemistry is a powerful tool for predicting various spectroscopic properties, which can then be correlated with experimental data to confirm the molecular structure. nih.gov Techniques like Time-Dependent DFT (TD-DFT) can be used to predict the UV-Visible spectrum by calculating electronic excitation energies. mjcce.org.mk The vibrational frequencies from theoretical calculations can be used to interpret experimental Infrared (IR) and Raman spectra. researchgate.net Furthermore, nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be computed to aid in the assignment of experimental NMR spectra, a cornerstone of structural elucidation in organic chemistry. arxiv.org The correlation between predicted and experimental spectra provides a high level of confidence in the determined structure. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of this compound

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. mdpi.comnih.gov For this compound, an MD simulation would model the movements of the atoms, providing a detailed picture of its conformational flexibility in different environments (e.g., in the gas phase or in a solvent). dovepress.commdpi.com These simulations are also invaluable for studying intermolecular interactions. mdpi.comdovepress.com By simulating a system containing multiple this compound molecules, one could analyze the nature and strength of interactions such as hydrogen bonding (involving the hydroxyl group) and van der Waals forces. This information is crucial for understanding the physical properties of the substance, such as its boiling point, viscosity, and solubility. nih.gov

Despite the potential for these computational methods to provide a wealth of information about this compound, the current lack of specific studies necessitates that any detailed analysis remains speculative. Future research efforts are required to fill this knowledge gap.

Advanced Analytical Methodologies for 2 Cyclopropoxyethanol Research

Chromatographic Techniques for Purity Assessment and Reaction Monitoring of 2-Cyclopropoxyethanol

Chromatographic methods are indispensable for separating this compound from starting materials, by-products, and impurities. These techniques are crucial for assessing the purity of the final product and for real-time monitoring of synthesis reactions, such as the Williamson ether synthesis. researchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the non-volatile analysis of this compound. wjpmr.com A typical approach involves reversed-phase (RP-HPLC) chromatography, which separates compounds based on their hydrophobicity. scispace.com

Method Development: The development of a robust HPLC method begins with selecting the appropriate column and mobile phase. wjpmr.com For a moderately polar compound like this compound, a C18 column is a common choice for the stationary phase. scispace.comrsc.org The mobile phase, a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve adequate retention and separation. nih.gov An isocratic elution (constant mobile phase composition) is often sufficient for purity assessment, while a gradient elution (changing mobile phase composition) may be necessary for resolving complex mixtures during reaction monitoring. scispace.com Detection is typically performed using a UV detector if the analyte or its derivatives possess a chromophore, or more universally with a refractive index (RI) detector or an Evaporative Light Scattering Detector (ELSD). rsc.org

Method Validation: Once developed, the method must be validated according to established guidelines to ensure its reliability. nih.govejgm.co.uk Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or degradation products. scispace.com

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies. nih.gov

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov

A validated HPLC method can be used to monitor the progress of reactions, such as the formation of an ether, by tracking the decrease in starting materials and the increase in the product peak. researchgate.netgoogle.com

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Acetonitrile:Water or Methanol:Water mixture nih.gov |

| Elution Mode | Isocratic or Gradient scispace.com |

| Flow Rate | 1.0 mL/min nih.gov |

| Detector | Refractive Index (RI) or ELSD |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography (GC) for Volatile Derivatives of this compound

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. chromatographyonline.com While this compound is somewhat volatile, its polarity due to the hydroxyl group can lead to poor peak shape (tailing) and potential adsorption on the column. gcms.cz To overcome these issues and increase volatility, it is often converted into a more volatile derivative prior to analysis. gcms.cz

Derivatization: Derivatization modifies the hydroxyl functional group to make the molecule more amenable to GC analysis. gcms.cz Common derivatization strategies for alcohols include:

Silylation: Reaction with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form a trimethylsilyl (B98337) (TMS) ether. This is one of the most popular methods as it produces stable and highly volatile derivatives. gcms.cz

Acylation: Reaction with a perfluorinated anhydride (B1165640), like trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA), to form a fluorinated ester. These derivatives are highly volatile and are particularly useful for trace analysis when using an Electron Capture Detector (ECD). gcms.cz

GC Analysis: The resulting volatile derivative is then analyzed by GC, typically using a capillary column with a non-polar or medium-polarity stationary phase. A Flame Ionization Detector (FID) is commonly used for its robustness and near-universal response to organic compounds. mdpi.com The method involves optimizing the temperature program of the GC oven to ensure separation from other components in the sample. notulaebotanicae.ro Two-dimensional gas chromatography (GCxGC) can be employed for highly complex mixtures, offering significantly enhanced resolution and faster analysis times. hpst.cz

Spectroscopic Characterization Methods for this compound

Spectroscopic methods probe the molecular structure of this compound by examining its interaction with electromagnetic radiation. These techniques are fundamental for confirming the compound's identity and elucidating its precise atomic arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. researchgate.netrsc.org Both ¹H and ¹³C NMR experiments provide information on the chemical environment, connectivity, and stereochemistry of the atoms in this compound. nih.gov

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the hydroxyl proton (-OH), the two methylene (B1212753) groups of the ethoxy chain (-OCH₂CH₂O-), the methine proton of the cyclopropyl (B3062369) ring (-OCH-), and the methylene protons of the cyclopropyl ring. The integration of these signals corresponds to the number of protons in each group, and the splitting patterns (e.g., triplet, multiplet) arise from spin-spin coupling with neighboring protons, which helps establish the connectivity.

¹³C NMR: The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms. For this compound, four distinct signals are expected: one for the cyclopropyl methine carbon, one for the cyclopropyl methylene carbons (which may be equivalent depending on molecular dynamics), and two for the carbons of the ethoxy chain. The chemical shifts are indicative of the carbon's bonding environment (e.g., C-O vs. C-C).

Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively establish the bond-by-bond connectivity of the entire molecule. nih.govmdpi.com

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| Cyclopropyl -CH₂- | ¹H | ~0.4 - 0.6 | Multiplet |

| Cyclopropyl -CH-O- | ¹H | ~3.2 - 3.4 | Multiplet |

| -O-CH₂-CH₂-OH | ¹H | ~3.5 - 3.7 | Triplet |

| -O-CH₂-CH₂-OH | ¹H | ~3.7 - 3.9 | Triplet |

| -OH | ¹H | Variable (typically 2-5) | Singlet (broad) |

| Cyclopropyl -CH₂- | ¹³C | ~5 - 15 docbrown.info | - |

| -O-CH₂-C H₂-OH | ¹³C | ~60 - 65 libretexts.org | - |

| -O-C H₂-CH₂-OH | ¹³C | ~70 - 75 libretexts.org | - |

| Cyclopropyl -CH-O- | ¹³C | ~75 - 80 | - |

Note: Predicted values are based on general principles and data for similar functional groups. Actual values may vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. whitman.edu It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural clues. youtube.com

For this compound (C₅H₁₀O₂), high-resolution mass spectrometry (HRMS) can determine the exact molecular mass, confirming its elemental composition. The nominal molecular weight is 102.13 g/mol . The mass spectrum, typically obtained using electron impact (EI) ionization, will show a molecular ion peak (M⁺) at m/z 102.

The fragmentation pattern is key to structural confirmation. libretexts.org For an alcohol-ether like this compound, characteristic fragmentation pathways include:

Alpha-Cleavage: The breaking of C-C bonds adjacent to the oxygen atoms is a dominant fragmentation pathway for both ethers and alcohols. libretexts.orgmsu.edu This can lead to the loss of an ethyl group or cleavage within the ethoxy chain.

Loss of Water: Alcohols readily lose a molecule of water (18 Da) from the molecular ion, leading to an [M-18]⁺ peak. libretexts.org

Cleavage of the Cyclopropyl Ring: The strained cyclopropyl ring can open or fragment, leading to a series of characteristic smaller ions.

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 102 | [C₅H₁₀O₂]⁺ | Molecular Ion (M⁺) |

| 87 | [M - CH₃]⁺ | Loss of a methyl radical (less likely) |

| 73 | [M - C₂H₅]⁺ | α-cleavage, loss of ethyl radical |

| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ | α-cleavage at ether oxygen or ring fragmentation |

| 45 | [C₂H₅O]⁺ | Cleavage of C-O bond, formation of ethoxy cation |

| 43 | [C₃H₇]⁺ | Propyl cation from ring fragmentation |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. ksu.edu.sa IR and Raman are complementary techniques; a molecular vibration that is strong in IR is often weak in Raman, and vice-versa. edinst.comphotothermal.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation. mt.com For a vibration to be IR active, it must cause a change in the molecule's dipole moment. photothermal.com In this compound, the most prominent IR absorption is expected to be the strong, broad band of the O-H stretch from the alcohol group, typically around 3300-3400 cm⁻¹. libretexts.org The C-O stretching vibrations for both the alcohol and the ether will appear in the 1000-1250 cm⁻¹ region, while C-H stretching from the alkyl and cyclopropyl groups will be observed just below 3000 cm⁻¹. libretexts.org

Raman Spectroscopy: Raman spectroscopy is a light scattering technique. jascoinc.com For a vibration to be Raman active, it must cause a change in the molecule's polarizability. libretexts.org Raman is particularly sensitive to non-polar, symmetric bonds. mt.com Therefore, the C-C bonds of the cyclopropyl ring and the carbon backbone are expected to show distinct signals in the Raman spectrum. The O-H stretch, while strong in IR, is typically weak in Raman.

Together, the IR and Raman spectra provide a comprehensive fingerprint of the functional groups present in this compound, confirming its identity.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| Alcohol O-H | Stretch (H-bonded) | 3200 - 3500 | Strong, Broad libretexts.org | Weak |

| sp³ C-H | Stretch | 2850 - 3000 libretexts.org | Medium-Strong | Strong |

| Cyclopropyl C-H | Stretch | ~3050 - 3100 | Medium | Medium |

| C-O (Alcohol/Ether) | Stretch | 1000 - 1250 libretexts.org | Strong | Medium-Weak |

| Cyclopropyl Ring | Ring "Breathing" | ~1200 | Weak | Strong |

Derivatization Strategies for Enhanced Analytical Detection and Separation of this compound

In the analytical study of this compound, derivatization is a critical strategy employed to overcome inherent challenges in its detection and separation. Derivatization involves chemically modifying the analyte to produce a new compound, or derivative, with properties more suitable for a specific analytical method. researchgate.net For a small, polar molecule like this compound, which contains a reactive hydroxyl (-OH) group, derivatization can significantly improve analytical performance. The primary objectives of derivatizing this compound are to increase its volatility for gas chromatography (GC), enhance its thermal stability, improve chromatographic resolution and peak shape by reducing polarity and hydrogen bonding, and increase the sensitivity of detection. researchgate.netobrnutafaza.hr These modifications are essential for achieving accurate and reliable quantification in complex matrices.

The modification of an analyte's functional groups can alter its chemical and structural characteristics, which is beneficial for improving extraction selectivity and reducing matrix effects. mdpi.com Derivatization techniques are broadly categorized into silylation, acylation, and alkylation, with silylation and acylation being particularly relevant for compounds containing hydroxyl groups like this compound. researchgate.netobrnutafaza.hr The choice of a suitable derivatization reagent is guided by several criteria, including the need for the reaction to be rapid, quantitative (ideally over 95% completion), and produce a stable derivative that does not interact with the chromatographic column. researchgate.net

Silylation and Acylation Approaches for this compound Analysis

Silylation and acylation are premier derivatization techniques for the analysis of alcohols such as this compound, primarily for gas chromatography-mass spectrometry (GC-MS). These methods target the active hydrogen of the hydroxyl group, replacing it with a non-polar group, thereby enhancing volatility and reducing the potential for hydrogen bonding. research-solution.comchemcoplus.co.jp

Silylation is the most common derivatization method in GC analysis, involving the replacement of the active hydrogen in the hydroxyl group of this compound with an alkylsilyl group, typically a trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) group. obrnutafaza.hr This process significantly decreases the polarity of the molecule and masks hydrogen bonding effects, leading to improved peak symmetry and chromatographic efficiency. research-solution.com Silyl (B83357) derivatives are generally more volatile and thermally stable than their parent compounds. obrnutafaza.hr A variety of silylating agents are available, differing in their reactivity. For instance, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful TMS donor, often used with a catalyst like trimethylchlorosilane (TMCS) for derivatizing hindered hydroxyls. chemcoplus.co.jp The resulting silyl ethers of this compound would be more amenable to GC separation and produce characteristic mass spectra useful for identification. For example, t-BDMS derivatives are known to be about 10,000 times more stable towards hydrolysis than TMS ethers, offering an advantage for sample workup and storage. obrnutafaza.hr

Acylation is another effective strategy for derivatizing this compound. This process involves the reaction of the hydroxyl group with an acylating agent, such as an acyl halide or anhydride, to form an ester. osti.gov Similar to silylation, acylation increases the volatility and reduces the polarity of the analyte. obrnutafaza.hr The use of fluorinated acylating agents can also introduce electrophoric groups into the molecule, significantly enhancing the sensitivity of detection when using an electron capture detector (ECD). researchgate.net Common acylating agents include acetic anhydride, trifluoroacetic anhydride (TFAA), and pentafluorobenzoyl chloride. The reaction between this compound and these reagents would yield the corresponding acetyl or benzoyl esters, which can be readily analyzed by GC-MS. osti.gov These reactions often proceed smoothly at room temperature and result in stable derivatives with unique mass spectra that facilitate unambiguous identification. osti.gov

The following interactive table summarizes common derivatization reagents suitable for the analysis of this compound via silylation and acylation.

| Derivatization Type | Reagent | Abbreviation | Key Features & Applications |

|---|---|---|---|

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Powerful TMS donor; reacts rapidly with alcohols to give high yields. research-solution.com Often used with 1% TMCS as a catalyst for hindered hydroxyls. chemcoplus.co.jp |

| Silylation | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Forms tert-butyldimethylsilyl (t-BDMS) ethers, which are significantly more stable to hydrolysis than TMS ethers. obrnutafaza.hr |

| Silylation | Trimethylchlorosilane | TMCS | Often used as a catalyst to increase the reactivity of other silylating reagents like BSTFA. obrnutafaza.hr |

| Silylation | Trimethylsilylimidazole | TSIM | A potent and selective TMS donor that reacts with alcohols and phenols. obrnutafaza.hr |

| Acylation | Trifluoroacetic Anhydride | TFAA | Highly reactive; produces stable, volatile trifluoroacetyl esters suitable for GC-ECD analysis. |

| Acylation | Pentafluorobenzoyl Chloride | PFB-Cl | Forms PFB esters, which are highly responsive to electron capture detection, enhancing sensitivity. |

| Acylation | Acetic Anhydride | - | A common and cost-effective reagent for forming acetyl esters. osti.gov |

Chiral Derivatization for Enantiomeric Purity Assessment

The assessment of enantiomeric purity is a critical aspect of pharmaceutical analysis for chiral drugs, where different enantiomers can exhibit distinct pharmacological and toxicological profiles. This analysis is often accomplished by converting a mixture of enantiomers into a mixture of diastereomers using a chiral derivatizing agent (CDA). wikipedia.org These resulting diastereomers possess different physical properties and can be separated and quantified using standard non-chiral chromatographic techniques like HPLC or GC. wikipedia.orgjiangnan.edu.cn

However, the molecule this compound is achiral; it does not possess a stereocenter and therefore does not exist as enantiomers. Its structure lacks a carbon atom bonded to four different substituent groups. Consequently, the concept of enantiomeric purity assessment is not applicable to this compound itself.

For a hypothetical chiral alcohol, the process would involve reacting the racemic mixture with an optically pure CDA. Common CDAs for alcohols include chiral acids like α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) or chiral isocyanates, which form diastereomeric esters or carbamates, respectively. wikipedia.org Once the diastereomers are formed, their separation can be achieved on a standard achiral column, and the relative peak areas can be used to determine the enantiomeric excess (ee) or enantiomeric purity of the original sample. rasayanjournal.co.in For example, racemic amines have been successfully resolved after derivatization with trifluoroacetic anhydride or isopropyl isocyanate for GC analysis on a chiral stationary phase. nih.gov Similarly, chiral derivatizing agents are used to transform enantiomers into diastereomers for analysis by LC-MS/MS, allowing for their separation on more common and robust reversed-phase columns. researchgate.net

While direct enantiomeric purity assessment of this compound is not relevant, the analysis of chiral impurities that may be present in the sample or the assessment of chiral intermediates in a synthesis that utilizes this compound would require these advanced chiral separation methodologies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.